Clindamycin 3-Palmitate Hydrochloride
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Overview
Description
Clindamycin 3-Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. It is a semi-synthetic antibiotic derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and some protozoal infections .
Preparation Methods
The preparation of Clindamycin 3-Palmitate Hydrochloride involves several steps:
Synthesis of Clindamycin: Clindamycin is synthesized from lincomycin through a 7(S)-chlorosubstitution of the 7®-hydroxyl group of lincomycin.
Esterification: Clindamycin is then esterified with palmitic acid to form Clindamycin 3-Palmitate.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are used to purify the compound .
Chemical Reactions Analysis
Clindamycin 3-Palmitate Hydrochloride undergoes various chemical reactions:
Hydrolysis: It is hydrolyzed in vivo to release the active clindamycin.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: It can participate in substitution reactions, particularly involving the chlorine atom.
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various organic solvents . The major product formed from hydrolysis is clindamycin, which is the active antibiotic .
Scientific Research Applications
Clindamycin 3-Palmitate Hydrochloride has several scientific research applications:
Mechanism of Action
Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation . This action is similar to that of macrolide antibiotics. The molecular targets include the ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Clindamycin 3-Palmitate Hydrochloride is similar to other lincosamide antibiotics, such as lincomycin and clindamycin phosphate . it has several unique features:
Improved Solubility: The palmitate ester improves its solubility in water, making it suitable for oral solutions.
Enhanced Stability: The hydrochloride salt form enhances its stability and shelf life.
Similar compounds include:
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug of clindamycin used for intravenous and intramuscular injections.
This compound stands out due to its improved pharmacokinetic properties and suitability for oral administration .
Properties
CAS No. |
30747-19-4 |
---|---|
Molecular Formula |
C₃₄H₆₃ClN₂O₆S ·HCl |
Molecular Weight |
663.393646 |
Synonyms |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; |
Origin of Product |
United States |
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